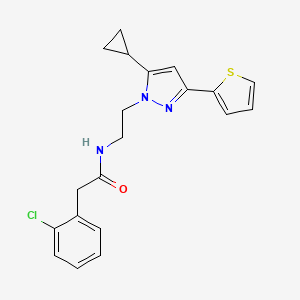

![molecular formula C25H21FN2O6S B2628544 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 866591-18-6](/img/structure/B2628544.png)

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

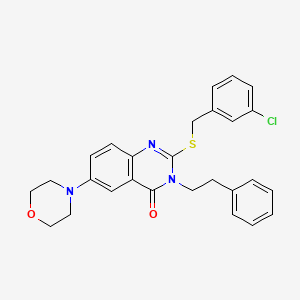

The InChI string of the compound isInChI=1S/C25H21FN2O6S/c1-33-21-11-9-17(13-22(21)34-2)27-24(29)15-28-14-23(35(31,32)18-6-4-3-5-7-18)25(30)19-12-16(26)8-10-20(19)28/h3-14H,15H2,1-2H3,(H,27,29) . This provides a detailed description of the compound’s molecular structure.

Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have been highlighted for their efficacy in degrading acetaminophen (ACT) from aqueous media, leading to various kinetics, mechanisms, and by-products. The study of ACT by-products, their biotoxicity, degradation pathways, and the prediction of reactive sites in the ACT molecule via the Fukui function, provides valuable insights. This research contributes to enhancing the degradation of ACT by AOP systems, demonstrating the potential of similar compounds in environmental remediation efforts (Qutob et al., 2022).

Enzymatic Degradation of Organic Pollutants

The enzymatic approach has shown promise in the degradation/transformation of various organic pollutants, with enzymes like laccases and peroxidases being utilized in the presence of redox mediators. This method enhances the degradation efficiency of recalcitrant compounds, offering an innovative solution for the treatment of aromatic compounds in industrial effluents/wastewater. This advancement signifies the role of similar chemical compounds in augmenting enzymatic degradation processes (Husain & Husain, 2007).

Treatment of Acetaminophen Micropollutants

Acetaminophen (ACT) is increasingly present in natural water environments, transforming into various intermediates based on environmental conditions. The review focuses on the occurrences, toxicities, removal technologies, and transformation pathways of ACT in different environmental compartments. Highlighting the challenges in monitoring, detecting, and treating ACT and its by-products, this research underscores the importance of tertiary treatment systems like advanced oxidation in removing toxic metabolites of ACT, thus protecting the ecosystem (Vo et al., 2019).

Synthetic Approaches and Applications

Exploration of synthetic methods for creating compounds with similar structures provides a foundation for developing new materials with potential applications in various domains, including pharmaceuticals, materials science, and environmental science. For instance, practical synthesis techniques for key intermediates demonstrate the ongoing efforts to develop efficient and scalable production methods for compounds with complex structures, paving the way for their application in the creation of novel therapeutic agents or materials (Qiu et al., 2009).

Wirkmechanismus

The mechanism of action for this compound is not specified in the search results. It’s important to note that the mechanism of action can vary depending on the context in which the compound is used.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O6S/c1-33-21-11-9-17(13-22(21)34-2)27-24(29)15-28-14-23(35(31,32)18-6-4-3-5-7-18)25(30)19-12-16(26)8-10-20(19)28/h3-14H,15H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZPYBRCHJOSEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2628462.png)

![3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid](/img/structure/B2628463.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2628467.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide](/img/structure/B2628472.png)

![1-(3,4-Dimethylphenyl)-4-[3-(pyridin-3-yloxymethyl)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2628476.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2628478.png)

![2-(5-Bromothiophene-2-carboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2628479.png)